[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene
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Overview
Description
[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene is a complex organic compound characterized by the presence of multiple iodine atoms and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene typically involves multi-step organic reactions. One common approach is the iodination of a precursor molecule, followed by the introduction of the phenylethenyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated ketones or aldehydes, while reduction can produce deiodinated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to undergo various chemical modifications makes it useful in biological research. It can be used to study the effects of iodine-containing compounds on biological systems and to develop new diagnostic tools.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs or imaging agents.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new industrial processes and products.
Mechanism of Action
The mechanism by which [1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms in the compound can form strong bonds with these targets, leading to changes in their activity. The phenylethenyl group can also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- [1-Iodo-3-(2-iodo-2-phenylethenyl)hex-1-en-1-yl]benzene
- [1-Iodo-3-(2-iodo-2-phenylethenyl)dec-1-en-1-yl]benzene
- [1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]toluene
Uniqueness
Compared to similar compounds, [1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene stands out due to its specific chain length and the positioning of the iodine atoms. These features can influence its reactivity and interactions with other molecules, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
848033-41-0 |
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Molecular Formula |
C22H24I2 |
Molecular Weight |
542.2 g/mol |
IUPAC Name |
[1-iodo-3-(2-iodo-2-phenylethenyl)oct-1-enyl]benzene |
InChI |
InChI=1S/C22H24I2/c1-2-3-6-11-18(16-21(23)19-12-7-4-8-13-19)17-22(24)20-14-9-5-10-15-20/h4-5,7-10,12-18H,2-3,6,11H2,1H3 |
InChI Key |
GTARNDWJRDQZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C(C1=CC=CC=C1)I)C=C(C2=CC=CC=C2)I |
Origin of Product |
United States |
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